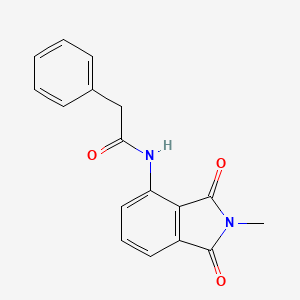
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” are not well-documented in the available literature .Scientific Research Applications
Antimicrobial Activity Condensation of related compounds with phthalic anhydride has led to the synthesis of derivatives with promising antimicrobial activities. Specifically, the synthesis of 4-aminophenylacetic acid derivatives exhibited significant antimicrobial potential in various studies, highlighting the relevance of such compounds in developing new antimicrobial agents (Bedair et al., 2006).
Allosteric Modifiers of Hemoglobin Research has shown that isomeric series of related compounds can significantly decrease the oxygen affinity of human hemoglobin A, which suggests their potential in medical applications that benefit from the modulation of hemoglobin's oxygen-carrying capacity, such as in treatments for ischemia or stroke (Randad et al., 1991).
Antiviral and Antiapoptotic Effects Derivatives have demonstrated significant antiviral and antiapoptotic effects in vitro, especially in the context of Japanese encephalitis treatment. This highlights the potential therapeutic efficacy of such compounds in treating viral infections and preventing virus-induced cellular apoptosis (Ghosh et al., 2008).
Herbicidal Applications Quantitative Structure–Activity Relationships (QSAR) studies on N-phenylacetamides, including related compounds, have provided insights into their herbicidal activity. These studies help in understanding the physicochemical properties that influence the herbicidal efficacy of these compounds, which could be vital for the development of new herbicides (Chen et al., 1999).
Anti-inflammatory Agents The synthesis and evaluation of novel thiazolidinone derivatives, including those related to the compound , have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest potential applications in developing anti-inflammatory drugs (Nikalje et al., 2015).
Anticonvulsant and Antidepressant Effects Synthesis and evaluation of related acetamide derivatives have revealed significant anticonvulsant and antidepressant activities, suggesting their potential in treating neurological disorders (Zhen et al., 2015).
Mechanism of Action
The mechanism of action of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” is not well-documented in the available literature.
Safety and Hazards
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCRBNVECPVSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


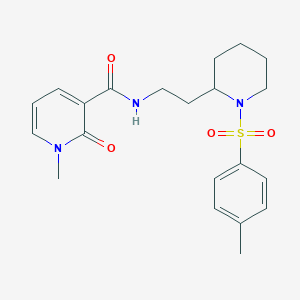
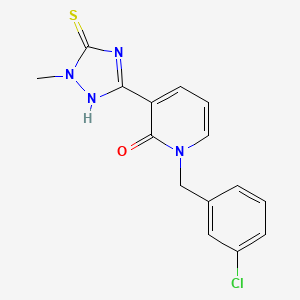

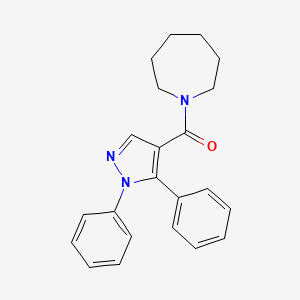

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

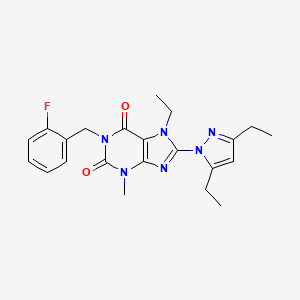

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)
![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)